Cas no 2227641-93-0 ((2S)-4,4,5,5,5-pentafluoropentan-2-ol)
(2S)-4,4,5,5,5-pentafluoropentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4,4,5,5,5-pentafluoropentan-2-ol
- 2227641-93-0
- EN300-1945184
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- Inchi: 1S/C5H7F5O/c1-3(11)2-4(6,7)5(8,9)10/h3,11H,2H2,1H3/t3-/m0/s1
- InChI Key: YWHUDVRAUNZDNG-VKHMYHEASA-N
- SMILES: FC(C(F)(F)F)(C[C@H](C)O)F
Computed Properties
- Exact Mass: 178.04170565g/mol
- Monoisotopic Mass: 178.04170565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
(2S)-4,4,5,5,5-pentafluoropentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945184-1g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 1g |
$1658.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-5g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 5g |
$4806.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-10g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 10g |
$7128.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-0.05g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-0.1g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-0.25g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-0.5g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 0.5g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-1.0g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 1g |
$1658.0 | 2023-05-23 | ||
| Enamine | EN300-1945184-2.5g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 2.5g |
$3249.0 | 2023-09-17 | ||
| Enamine | EN300-1945184-5.0g |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol |
2227641-93-0 | 5g |
$4806.0 | 2023-05-23 |
(2S)-4,4,5,5,5-pentafluoropentan-2-ol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (2S)-4,4,5,5,5-pentafluoropentan-2-ol
Introduction to (2S)-4,4,5,5,5-pentafluoropentan-2-ol (CAS No. 2227641-93-0)
(2S)-4,4,5,5,5-pentafluoropentan-2-ol (CAS No. 2227641-93-0) is a chiral fluorinated alcohol that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its high fluorine content and chiral center, which contribute to its distinct chemical and physical properties.
The molecular structure of (2S)-4,4,5,5,5-pentafluoropentan-2-ol consists of a five-carbon chain with five fluorine atoms attached to the last four carbons and a hydroxyl group at the second carbon. The presence of the chiral center at the second carbon (C2) imparts optical activity to the molecule, making it a valuable building block for the synthesis of enantiomerically pure compounds. This property is particularly important in pharmaceutical research, where the biological activity of a drug can often depend on its chirality.
Recent studies have highlighted the potential of (2S)-4,4,5,5,5-pentafluoropentan-2-ol in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as an effective intermediate in the synthesis of antiviral agents. The high fluorine content and chiral structure of (2S)-4,4,5,5,5-pentafluoropentan-2-ol contribute to its ability to enhance the bioavailability and metabolic stability of these agents.
In addition to its pharmaceutical applications, (2S)-4,4,5,5,5-pentafluoropentan-2-ol has shown promise in materials science. Fluorinated alcohols are known for their low surface tension and high thermal stability, making them suitable for use in coatings and lubricants. A recent study in Advanced Materials reported that (2S)-4,4,5,5,5-pentafluoropentan-2-ol can be used as a modifier to improve the hydrophobicity and durability of polymer-based coatings. This application is particularly relevant in industries such as automotive and electronics, where high-performance coatings are essential.
The synthesis of (2S)-4,4,5,5,5-pentafluoropentan-2-ol has been extensively studied to optimize yield and purity. One common approach involves the asymmetric reduction of a fluoroalkyl ketone using a chiral catalyst. This method has been refined over the years to achieve high enantiomeric excess (ee) values and improve overall efficiency. A notable example is a study published in Organic Letters that described a novel catalytic system capable of producing (2S)-4,4,5,5,5-pentafluoropentan-2-ol with >99% ee.
The safety profile of (2S)-4,4,5,5,5-pentafluoropentan-2-ol has also been evaluated in several studies. While it is generally considered safe for use in laboratory settings when proper handling protocols are followed, it is important to note that fluorinated compounds can pose environmental concerns if not managed properly. Therefore, researchers and industrial users are encouraged to follow best practices for waste disposal and environmental protection.
In conclusion,(2S)-4,4,5,5,5-pentafluoropentan-2-ol (CAS No. 2227641-93-0) is a versatile compound with significant potential in various fields due to its unique chemical properties. Its high fluorine content and chiral structure make it an attractive candidate for pharmaceutical development and materials science applications. Ongoing research continues to explore new uses and optimization methods for this compound, further solidifying its importance in modern chemistry.
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